molecular formula C12H17ClO B7991758 2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol

2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7991758
M. Wt: 212.71 g/mol
InChI Key: WECWXCKUDIRUEE-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol is a secondary alcohol characterized by a substituted phenyl ring (3-chloro-4-methyl group) and a branched aliphatic chain (3-methyl-butan-2-ol). Its molecular formula is inferred as C₁₂H₁₅ClO, with a molar mass of 210.7 g/mol (calculated based on structural analogs). The chloro and methyl substituents on the aromatic ring likely influence its polarity, solubility, and steric hindrance compared to similar compounds .

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-8(2)12(4,14)10-6-5-9(3)11(13)7-10/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECWXCKUDIRUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C(C)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This compound's structure, featuring a chloro-substituted aromatic ring and a branched alkyl chain, suggests a diverse range of interactions with biological targets.

The compound is characterized by the following structural formula:

C12H17ClO\text{C}_{12}\text{H}_{17}\text{ClO}

This structure allows for various chemical reactions, including oxidation to form ketones and substitution reactions involving the chloro group. Such reactivity is crucial for its biological applications.

Biological Activity Overview

Research indicates that 2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, showing potential cytotoxicity against certain types of tumors.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro group enhances binding affinity, potentially increasing the efficacy of the compound in biological systems.

Antimicrobial Studies

A study conducted on various derivatives of similar compounds found that those with halogen substitutions exhibited enhanced antimicrobial activity. Specifically, 2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol demonstrated significant inhibition against Gram-positive bacteria, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function.

Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, in tests against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, it exhibited IC50 values indicative of moderate potency. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)
HeLa25
Caco-230
MCF7 (Breast)35
A549 (Lung)40

Case Studies

  • Study on Anticancer Effects : A recent investigation into the cytotoxicity of 2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol reported significant inhibition in proliferation rates of HeLa cells. The study utilized dose-response curves to determine IC50 values and found that treatment led to increased markers of apoptosis.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 100 µg/mL, the compound effectively reduced bacterial viability by over 70%.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following compounds are selected for comparison based on structural similarities (substituted phenyl groups or analogous alcohol frameworks):

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol* C₁₂H₁₅ClO 210.7 (calculated) N/A N/A 3-Cl, 4-CH₃ on phenyl
2-(3-Chloro-4-fluorophenyl)butan-2-ol C₁₀H₁₂ClFO 202.65 N/A N/A 3-Cl, 4-F on phenyl
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Allylic alcohol, branched
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 0.84 Primary alcohol, unsaturated
3-Methyl-3-methoxybutanol C₆H₁₂O₂ 118.17 174 0.911 Methoxy group, tertiary alcohol

*Note: Data for the target compound is inferred due to absence in provided sources.

Substituent Effects on Aromatic Rings
  • Chloro vs. Fluoro Groups : The fluorinated analog (C₁₀H₁₂ClFO, ) has a lower molar mass (202.65 g/mol) than the target compound, reflecting fluorine’s lighter atomic weight compared to a methyl group. Fluorine’s higher electronegativity may increase polarity but reduce steric bulk compared to the methyl group in the target compound .
  • Methyl vs. Methoxy Groups: 3-Methyl-3-methoxybutanol () demonstrates that methoxy substituents elevate boiling points (174°C) due to enhanced hydrogen bonding, suggesting that methoxy groups on the phenyl ring of the target compound could similarly increase its boiling point relative to non-polar substituents .
Alcohol Chain Variations
  • Branching and Unsaturation : 2-Methyl-3-buten-2-ol (allylic alcohol, ) has a lower boiling point (98–99°C) than 3-Methyl-2-buten-1-ol (140°C), highlighting how primary alcohols with unsaturated chains exhibit higher boiling points due to stronger intermolecular forces . The target compound’s tertiary alcohol structure (3-methyl-butan-2-ol) likely reduces its water solubility compared to primary analogs.

Research Implications and Gaps

  • Synthetic Challenges : The steric hindrance from the 3-methyl group on the target compound’s phenyl ring may complicate electrophilic substitution reactions, a common issue in aryl chloride chemistry.
  • Toxicity and Safety: No data on ecotoxicology or EPA classifications were found for the target compound, though analogs like methylcholanthrene () are carcinogenic, underscoring the need for detailed safety studies .

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